molecular formula C20H21N3O5 B2847434 N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide CAS No. 896285-02-2

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide

Cat. No.: B2847434
CAS No.: 896285-02-2
M. Wt: 383.404
InChI Key: XQVGHXORRKWDIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure features a pyrrolidinone core, a common motif in bioactive molecules, substituted with 4-ethoxyphenyl and 4-nitrophenylacetamide groups. This specific arrangement suggests potential for diverse biological activity. Compounds containing the 4-ethoxyphenyl moiety have historical importance in drug development, as exemplified by phenacetin, which was widely used as an analgesic and antipyretic before being withdrawn due to safety concerns . The presence of the 4-nitrophenyl group, a common pharmacophore, indicates that this compound may be utilized as a key intermediate or precursor in organic synthesis and the development of novel therapeutic agents . Researchers can explore its mechanism of action and physicochemical properties to assess its utility in developing new chemical entities. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-2-28-18-9-7-16(8-10-18)22-13-15(12-20(22)25)21-19(24)11-14-3-5-17(6-4-14)23(26)27/h3-10,15H,2,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVGHXORRKWDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Acetamides with Pyrrolidinone/Indole Cores

  • BG15362 (N-(4-nitrophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide): Shares the 4-nitrophenyl acetamide moiety but replaces the pyrrolidinone with a pyridazinone-thiophene system. Molecular weight: 356.36 vs. Likely differences: Pyridazinone-thiophene may alter solubility and π-π stacking interactions compared to the pyrrolidinone-ethoxyphenyl system .
  • Compound 10l (2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(4-nitrophenyl)acetamide): Contains an indole core instead of pyrrolidinone, with chloro and methoxy substituents. Higher molecular weight (479 vs. ~384 for BG15361 in ) and melting point (190–191°C vs. target compound’s unknown). Indole derivatives in exhibit anticancer activity via Bcl-2/Mcl-1 inhibition, suggesting the target compound’s pyrrolidinone core may offer distinct binding modes .

Simpler Acetamide Derivatives

  • N-(4-acetamido-3-nitrophenyl)acetamide (): Lacks heterocyclic rings, reducing structural complexity. Likely lower bioactivity due to absence of rigid pyrrolidinone or indole scaffolds.

Thiadiazole and Triazole Analogues

  • 924972-86-1 (2-(benzylsulfanyl)-N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide) :
    • Shares the 5-oxopyrrolidin-3-yl group but incorporates a thiadiazole ring and benzylsulfanyl group.
    • Molecular weight: 458.98, higher than BG15362. The thiadiazole may enhance metabolic stability but reduce solubility .

Structural and Functional Analysis

Key Substituent Effects

Substituent Target Compound Analogues (e.g., 10l, BG15362) Impact on Properties
4-Nitrophenyl Present Present in 10l, BG15362 Electron-withdrawing; may increase reactivity and cytotoxicity .
Ethoxyphenyl On pyrrolidinone Absent (e.g., replaced by thiophene) Enhances lipophilicity and metabolic stability .
Heterocyclic Core Pyrrolidinone Indole (10l), pyridazinone (BG15362) Pyrrolidinone offers conformational rigidity; indole/pyridazinone may favor π-π interactions .

Physicochemical Properties

  • Solubility : Nitro groups in the target compound and 10l may reduce aqueous solubility compared to methoxy (10l) or ethoxy (target) substituents.
  • Melting Points: Pyrrolidinone derivatives (e.g., BG15361: 384.43 g/mol) typically have lower melting points than indole-based compounds (e.g., 10l: 190–191°C) due to reduced crystallinity .

Research Implications

The target compound’s unique combination of pyrrolidinone, ethoxyphenyl, and nitrophenyl groups distinguishes it from indole or pyridazinone analogues. Future studies should explore:

  • Anticancer Activity : Testing against Bcl-2/Mcl-1 targets, as seen in ’s indole derivatives.
  • ADME Profiles : Comparative pharmacokinetic studies with BG15362 and 10l to assess bioavailability and toxicity.

Preparation Methods

Cyclization of Amino Alcohols

A common method involves the cyclization of γ-amino alcohols or their derivatives. For instance, U.S. Patent US20160113912A1 describes the use of 5-chloro-pentanoyl chloride or 5-bromo-pentanoyl chloride in cyclization reactions with p-nitroaniline to form 1-(4-nitrophenyl)-2-piperidinone intermediates. While this patent focuses on apixaban synthesis, the methodology is adaptable to pyrrolidinone systems by modifying the starting amine and acyl chloride. The reaction typically proceeds under reflux in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Dichlorination and Elimination

Following cyclization, dichlorination with phosphorus pentachloride (PCl₅) introduces reactive sites for subsequent functionalization. For example, 1-(4-nitrophenyl)-2-piperidinone undergoes dichlorination to yield 3-chloro-5,6-dihydro-1-(4-nitrophenyl)-2(1H)-pyridinone. This intermediate is critical for introducing substituents at the 3-position of the pyrrolidinone ring.

Introduction of the 4-Ethoxyphenyl Group

The 4-ethoxyphenyl substituent is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling.

Nucleophilic Substitution

In a method analogous to the synthesis of 2-azido-N-(4-nitrophenyl)acetamide, the chloro intermediate (e.g., 3-chloropyrrolidinone) reacts with sodium 4-ethoxyphenoxide in a biphasic solvent system. Ethanol/water mixtures (70:30 v/v) under reflux at 80°C for 24 hours facilitate this substitution, yielding 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-amine derivatives. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency by stabilizing the phenoxide ion in organic phases.

Coupling Reactions

Alternative routes employ palladium-catalyzed cross-coupling. For instance, Suzuki-Miyaura coupling between 3-bromo-pyrrolidinone and 4-ethoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) in toluene/ethanol mixtures provides the aryl-substituted pyrrolidinone. However, this method is less commonly reported due to the instability of boronic acids under strongly basic conditions.

Acetamide Side Chain Installation

The final step involves coupling the pyrrolidinone intermediate with 2-(4-nitrophenyl)acetic acid.

Carbodiimide-Mediated Amidation

A widely used method employs dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) as activators. The reaction proceeds in dichloromethane or THF at 0–5°C to minimize side reactions. For example, U.S. Patent US10093625B2 details the coupling of (S)-2-benzyl-3-hydroxypropanoic acid with ethyl 2-aminoacetate hydrochloride using DCC and triethylamine (TEA), yielding amides in >75% purity after recrystallization.

Direct Acetylation

In cases where the amine group is less sterically hindered, direct acetylation with 2-(4-nitrophenyl)acetyl chloride in the presence of TEA or DIPEA (N,N-diisopropylethylamine) achieves high yields. This method avoids the need for coupling agents but requires anhydrous conditions to prevent hydrolysis of the acyl chloride.

Optimization and Process Chemistry

Solvent Systems

  • Polar aprotic solvents : DMF and DMSO enhance reaction rates for cyclization and SNAr reactions but complicate purification due to high boiling points.
  • Biphasic systems : Water-toluene or water-ethyl acetate mixtures improve phase separation and reduce byproduct formation in substitution reactions.
  • Green solvents : Recent studies highlight isopropyl acetate and 2-methyltetrahydrofuran as sustainable alternatives with comparable efficacy.

Analytical Characterization

Critical quality attributes of the final product are verified using:

  • PXRD : Diffractograms confirm crystallinity and polymorphic form, as demonstrated in U.S. Patent US10093625B2.
  • HPLC : Purity assessments using C18 columns with UV detection at 254 nm ensure <1% impurity levels.
  • Mass spectrometry : ESI-MS validates the molecular ion peak at m/z 397.4 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Cyclization + SNAr 65–70 95–98 Scalable, minimal byproducts Requires toxic PCl₅
Suzuki Coupling 50–55 90–92 Avoids chlorinated intermediates High Pd costs, sensitivity to O₂
Direct Acetylation 75–80 97–99 Single-step, high efficiency Anhydrous conditions required

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including pyrrolidinone ring formation and subsequent functionalization. For example, coupling 4-ethoxyphenylamine with a preformed pyrrolidinone intermediate under reflux conditions (e.g., using DMF as solvent, 80–100°C), followed by acetylation with 4-nitrophenylacetic acid chloride. Reaction yields depend on stoichiometric ratios (1:1.2 for amine:acetyl chloride) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Methodological Answer : Use a combination of 1H/13C NMR (to identify aromatic protons at δ 7.2–8.3 ppm and pyrrolidinone carbonyl at δ 170–175 ppm), HRMS (to verify molecular ion [M+H]+), and FT-IR (to confirm amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography is recommended for resolving tautomeric ambiguities, as seen in analogous pyrrolidinone derivatives .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictory biological activity data in enzyme inhibition assays?

  • Methodological Answer :

  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify IC₅₀ values.
  • Kinetic Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) and assess solvent effects (DMSO ≤0.1%).
  • Structural Modeling : Perform docking studies (e.g., AutoDock Vina) to validate interactions with catalytic sites, as demonstrated for pyrazolopyrimidine analogs .

Q. How can researchers address discrepancies in spectroscopic data caused by tautomeric equilibria?

  • Methodological Answer :

  • Variable-Temperature NMR : Monitor peak splitting at 25–60°C to detect tautomerization (e.g., thiazolidinone/imidazolidinone shifts, δ 2.5–3.5 ppm for CH₂ groups).
  • Computational Chemistry : Use Gaussian or ORCA to calculate tautomer stability (ΔG differences <2 kcal/mol suggest equilibrium mixtures).
  • Crystallographic Validation : Resolve solid-state structures to confirm dominant tautomers, as shown for N-(4-ethoxyphenyl)thiazolidinone derivatives .

Q. What strategies enhance the compound’s bioavailability in pharmacokinetic studies?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages at the acetamide moiety) to improve solubility.
  • Cocrystallization : Use coformers like succinic acid to modify dissolution rates.
  • In Silico ADMET Prediction : Employ SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for blood-brain barrier penetration .

Q. How can researchers differentiate between on-target and off-target effects in cellular assays?

  • Methodological Answer :

  • CRISPR Knockout Models : Generate cell lines lacking the putative target (e.g., Bcl-2 for apoptosis studies).
  • Chemical Proteomics : Use affinity-based probes (biotinylated analogs) to pull down interacting proteins.
  • Selectivity Profiling : Screen against panels of related enzymes (e.g., kinase families) at 10 µM, as done for indole-acetamide derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.